molecular formula C13H19Cl2NO B1426304 3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220039-13-3

3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1426304
M. Wt: 276.2 g/mol
InChI Key: VJVADRYRPXIJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C13H19Cl2NO. It’s available for purchase from various chemical suppliers .

Scientific Research Applications

The synthesis and reaction conditions of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

    Pyrrolidine in Drug Discovery

    Pyrrolidine, a five-membered ring structure, is widely used in drug discovery . It’s a versatile scaffold for creating novel biologically active compounds . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been studied extensively . The synthesis and reaction conditions of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

    Anticonvulsant and Antinociceptive Activity

    There’s a study that synthesized and evaluated the anticonvulsant and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides . Although this isn’t directly related to “3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride”, it does show the potential of pyrrolidine derivatives in medical applications.

    Pyrrolidine in Drug Discovery

    Pyrrolidine, a five-membered ring structure, is widely used in drug discovery . It’s a versatile scaffold for creating novel biologically active compounds . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been studied extensively . The synthesis and reaction conditions of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Safety And Hazards

One source mentions that this compound is an irritant , but no further safety or hazard information is provided.

properties

IUPAC Name

3-[(2-chloro-4-ethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-2-10-3-4-13(12(14)7-10)16-9-11-5-6-15-8-11;/h3-4,7,11,15H,2,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVADRYRPXIJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride

CAS RN

1220039-13-3
Record name Pyrrolidine, 3-[(2-chloro-4-ethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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